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Compound of Interest

Compound Name: Dactylfungin A

Cat. No.: B15581329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing

analogs of Dactylfungin A, a potent antifungal polyketide. The document includes a proposed

synthetic strategy, detailed experimental protocols for key transformations, and a summary of

the biological activity of known analogs. Additionally, a hypothetical signaling pathway

illustrating the potential mechanism of action of these compounds in fungal cells is presented.

Introduction to Dactylfungin A and its Analogs
Dactylfungin A is a naturally occurring polyketide characterized by a substituted α-pyrone ring,

a C-glycosidically linked polyol side chain, and a long aliphatic tail.[1][2] Analogs of

Dactylfungin A have been isolated from various fungal species and have demonstrated

significant antifungal activity, particularly against pathogenic fungi like Aspergillus fumigatus

and Cryptococcus neoformans.[3][4] The complex structure of Dactylfungin A offers multiple

points for chemical modification to explore structure-activity relationships (SAR) and develop

new antifungal agents with improved efficacy and pharmacokinetic properties.

Biological Activity of Dactylfungin A and its Analogs
The antifungal activity of Dactylfungin A and its naturally occurring analogs has been

evaluated against a range of fungal pathogens. The minimum inhibitory concentration (MIC) is

a common measure of the potency of an antimicrobial compound. A lower MIC value indicates

greater potency.
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Compound Fungal Species MIC (µg/mL) Reference

Dactylfungin A
Candida

pseudotropicalis
< 10 [2]

Dactylfungin A Aspergillus fumigatus 16 [5]

Dactylfungin A
Cryptococcus

neoformans
8 [5]

21"-Hydroxy-

dactylfungin A
Aspergillus fumigatus 32 [5]

21"-Hydroxy-

dactylfungin A

Cryptococcus

neoformans
> 64 [5]

25"-Dehydroxy-

dactylfungin A
Aspergillus fumigatus 32 [5]

25"-Dehydroxy-

dactylfungin A

Cryptococcus

neoformans
16 [5]

Dactylfungin C Aspergillus fumigatus High Impact [6]

Dactylfungin D
Aspergillus fumigatus

(azole-resistant)
High Potency [6]

YM-202204
Aspergillus fumigatus

(azole-resistant)
High Activity [6]

Proposed Synthetic Strategy for Dactylfungin A
Analogs
A complete total synthesis of Dactylfungin A has not yet been reported. However, a plausible

retrosynthetic analysis can be proposed based on the synthesis of structurally related

polyketide natural products, such as passifloricin A.[7][8][9] The proposed strategy involves the

convergent assembly of three key fragments: the α-pyrone core, the C-glycosidic polyol side

chain, and the aliphatic tail.
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Caption: Retrosynthetic analysis of a Dactylfungin A analog.

This strategy allows for the modular synthesis of various analogs by modifying the building

blocks for each fragment.

Experimental Protocols
The following are detailed, representative protocols for the key synthetic transformations

involved in the proposed synthesis of a Dactylfungin A analog. These protocols are adapted

from the synthesis of passifloricin A and other similar polyketide natural products.[7][8][9]

Iterative Asymmetric Allylation for Polyol Synthesis
The stereocontrolled synthesis of the 1,3-polyol chain can be achieved through an iterative

sequence of asymmetric allylations.[10][11] Brown's asymmetric allylation using a chiral borane

reagent is a reliable method for this transformation.[7]

Protocol: Asymmetric Allylation

Reagent Preparation: In a flame-dried, argon-purged flask, dissolve (+)- or (-)-

diisopinocampheylchloroborane ((+)- or (-)-DIP-Cl) in anhydrous diethyl ether (Et₂O) at 0 °C.

Add allylmagnesium bromide (1.0 M in Et₂O) dropwise to the solution.
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Stir the mixture at 0 °C for 30 minutes and then cool to -100 °C (liquid N₂/ether bath).

Aldehyde Addition: In a separate flame-dried flask, dissolve the starting aldehyde (1.0 eq) in

anhydrous Et₂O and cool to -100 °C.

Add the aldehyde solution dropwise to the chiral allylborane reagent via cannula.

Stir the reaction mixture at -100 °C for 1-2 hours, monitoring by TLC.

Workup: Quench the reaction by adding methanol, followed by 3 N NaOH and 30% H₂O₂.

Allow the mixture to warm to room temperature and stir for 1 hour.

Extract the aqueous layer with Et₂O (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.

Purify the resulting homoallylic alcohol by flash column chromatography on silica gel.

This iterative process, involving protection of the newly formed alcohol and oxidative cleavage

of the terminal olefin to an aldehyde, allows for the controlled elongation of the polyol chain

with high stereoselectivity.[10][12]

α-Pyrone Ring Formation
The α-pyrone core can be synthesized from simple starting materials and later coupled with the

side chains. One common method involves the condensation of an aldehyde with a β-

ketoester.

Protocol: α-Pyrone Synthesis

To a solution of a suitable aldehyde (e.g., a protected derivative of 3-hydroxy-2-

methylpropanal) and ethyl acetoacetate in ethanol, add a catalytic amount of piperidine.

Reflux the mixture for 12-24 hours, monitoring by TLC.

Cool the reaction to room temperature and remove the solvent under reduced pressure.
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Purify the residue by flash column chromatography to yield the dihydropyrone.

The dihydropyrone can be oxidized to the corresponding α-pyrone using a suitable oxidizing

agent like DDQ or MnO₂.

C-Glycosylation
The introduction of the polyol side chain to the α-pyrone core via a C-C bond is a challenging

but crucial step. This can be achieved through various methods, including the reaction of a C-

nucleophile derived from the polyol chain with an activated pyrone derivative or via a

polyketide-based approach where the glycosyl unit is incorporated early in the synthesis.[13]

Protocol: Proposed C-Glycosylation via a Stabilized Nucleophile

Preparation of the Nucleophile: The terminal end of the fully elaborated and protected polyol

chain is converted into a suitable nucleophile, for example, a phosphonium ylide or a

sulfone-stabilized carbanion.

Preparation of the Electrophile: The α-pyrone core is functionalized at the desired position

(e.g., C6) with a good leaving group or an aldehyde functionality to act as an electrophile.

Coupling Reaction: The nucleophilic polyol derivative is reacted with the electrophilic α-

pyrone under appropriate conditions (e.g., Wittig reaction conditions for a phosphonium ylide

or base-mediated coupling for a sulfone).

Workup and Purification: The reaction is quenched and worked up according to standard

procedures, followed by purification of the C-glycosylated product by column

chromatography.

Proposed Mechanism of Action and Signaling
Pathway
The primary antifungal mechanism of many polyenes and polyketides involves the disruption of

the fungal cell membrane.[14] It is hypothesized that Dactylfungin A analogs insert into the

lipid bilayer, leading to the formation of pores or channels. This disrupts membrane integrity,

causing leakage of essential ions and small molecules, and ultimately leading to cell death.[15]
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This membrane stress would likely trigger cellular salvage pathways, such as the Cell Wall

Integrity (CWI) and the High Osmolarity Glycerol (HOG) pathways, which are conserved

MAPK-mediated signaling cascades in fungi.[10][13][16]
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Caption: Hypothetical signaling pathways activated by a Dactylfungin A analog.
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Conclusion
The development of novel antifungal agents is a critical area of research. Dactylfungin A and

its analogs represent a promising class of natural products with potent antifungal activity. The

synthetic strategies and protocols outlined in these application notes provide a framework for

the rational design and synthesis of new Dactylfungin A derivatives. Further research into the

total synthesis and a more detailed understanding of the mechanism of action will be crucial for

the development of these compounds into clinically useful drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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